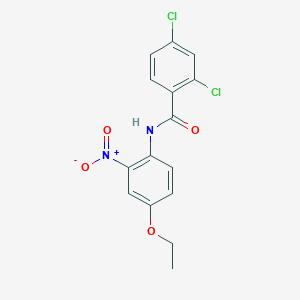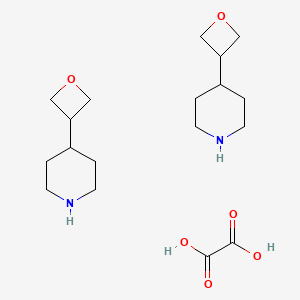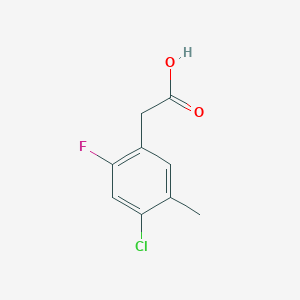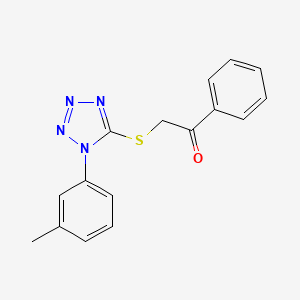![molecular formula C20H23N3O B2774090 4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine CAS No. 915934-62-2](/img/structure/B2774090.png)
4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Antioxidant and Enzymatic Inhibition Activities
A study by Özil et al. (2018) synthesized a novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives. These compounds were tested for in vitro antioxidant activities and glucosidase inhibitors. The study found that these compounds exhibited very high scavenging activity and some demonstrated an inhibitory potential much better than the standard acarbose, highlighting their potential for therapeutic applications in oxidative stress-related diseases and diabetes management Özil, C. Parlak, & N. Baltaş, 2018.
Corrosion Inhibition
Rbaa et al. (2020) investigated the anticorrosive activity of new benzimidazole derivatives based on 8-hydroxyquinoline. These compounds showed effective corrosion inhibition for steel in HCl solution, demonstrating their potential as corrosion inhibitors in industrial applications Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020.
Anti-inflammatory and Antifungal Activities
A study by Rathore et al. (2017) synthesized a new series of benzimidazoles with morpholine and oxadiazole rings. These compounds exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema tests and showed promising COX-2 inhibition, indicating their potential in the treatment of inflammatory diseases Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017. Additionally, Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which displayed higher antifungal activity compared to carbendazim against certain fungi, suggesting their utility as antifungal agents Qu, Li, Xing, & Jiang, 2015.
Anticancer Potential
A research by Hsieh et al. (2019) designed and synthesized new molecules comprising a benzimidazole ring, arene, and alkyl chain-bearing cyclic moieties, including morpholine. Some of these compounds showed enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines, indicating their potential as anticancer agents Hsieh, Ko, Chang, Kapoor, Liang, Chu, Lin, Horng, & Hsu, 2019.
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been shown to exhibit potent antagonistic activities against theangiotensin II receptor (AT1) and the endothelin A receptor . These receptors play crucial roles in regulating blood pressure and maintaining cardiovascular homeostasis.
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit DNA synthesis and induce apoptosis .
Biochemical Pathways
For example, they can inhibit DNA synthesis, which is a crucial process for cell replication . This could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells like cancer cells.
Pharmacokinetics
The molecular weight of the compound is321.424 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive effects .
Propriétés
IUPAC Name |
4-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16-6-2-3-7-17(16)14-23-19-9-5-4-8-18(19)21-20(23)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYGGZQXNYESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[(2-Methylphenyl)methyl]benzimidazol-2-yl}methyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2774012.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)
![2-{[4-(2-chlorophenyl)piperazin-1-yl]carbonyl}-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2774014.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2774015.png)
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanol](/img/structure/B2774017.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2774019.png)


![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2774024.png)



![4-benzyl-N-(furan-2-ylmethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2774029.png)